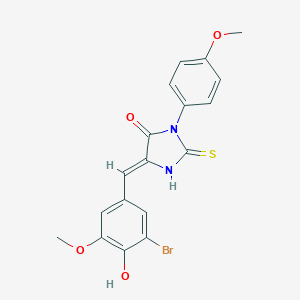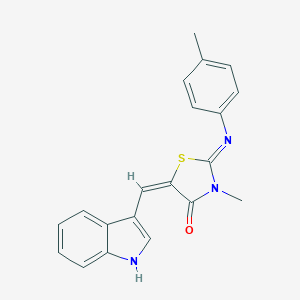
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone, also known as BMHBM, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using different methods and has shown promising results in various biochemical and physiological studies.
Applications De Recherche Scientifique
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has been studied for its potential applications in various scientific research fields. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has been used in studies related to cancer cell growth inhibition, apoptosis induction, and reactive oxygen species scavenging. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mécanisme D'action
The mechanism of action of 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant responses.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to reduce inflammation and oxidative stress in cells, which may contribute to its potential use in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has shown promising results in various studies. However, there are also some limitations to its use. This compound is not very water-soluble, which may limit its use in certain experiments. It also has not been extensively studied in vivo, which may limit its potential use in animal studies.
Orientations Futures
There are several future directions for the study of 5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone. One direction is to further explore its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study its potential use in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research fields. It has anti-inflammatory, antioxidant, and anticancer properties and has potential applications in the treatment of various diseases. Further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Méthodes De Synthèse
5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone can be synthesized using different methods. One of the most common methods is the reaction of 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as ethanol, and the product is obtained after purification using column chromatography or recrystallization.
Propriétés
Formule moléculaire |
C18H15BrN2O4S |
|---|---|
Poids moléculaire |
435.3 g/mol |
Nom IUPAC |
(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C18H15BrN2O4S/c1-24-12-5-3-11(4-6-12)21-17(23)14(20-18(21)26)8-10-7-13(19)16(22)15(9-10)25-2/h3-9,22H,1-2H3,(H,20,26)/b14-8- |
Clé InChI |
BBFQSBFWIUYMPP-ZSOIEALJSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)Br)O)OC)/NC2=S |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)NC2=S |
SMILES canonique |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)OC)NC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306920.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(2,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306923.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306927.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306930.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306931.png)
![ethyl 2-{[5-(2-cyanophenyl)-2-furyl]methylene}-7-methyl-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B306932.png)
![(2E,5E)-5-(3-methoxybenzylidene)-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306935.png)
![2-[(2,6-Dimethylphenyl)imino]-5-(3-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B306936.png)
![(2E,5E)-3-ethyl-5-(3-hydroxybenzylidene)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B306937.png)
![5-Benzylidene-2-[(2,6-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B306938.png)

![4-{(E)-[(2E)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B306940.png)
![(5E)-3-methyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B306941.png)
